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Compound of Interest

Compound Name: Cyclopropylcarboxylic acid

Cat. No.: B031269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cyclopropylcarboxylic acid and

its methyl and ethyl esters. This information is crucial for the unambiguous identification and

characterization of these compounds in various research and development settings, including

synthetic chemistry, metabolite identification, and quality control. The data presented is

compiled from publicly available spectral databases and is intended to serve as a valuable

reference.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of cyclopropylcarboxylic
acid, methyl cyclopropylcarboxylate, and ethyl cyclopropylcarboxylate, covering ¹H NMR, ¹³C

NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm /
Multiplicity / J (Hz)

Assignment

Cyclopropylcarboxylic Acid 11.5-12.5 (br s) -COOH

1.55-1.65 (m) -CH-COOH

1.05-1.15 (m) -CH₂- (cyclopropyl)

0.85-0.95 (m) -CH₂- (cyclopropyl)

Methyl Cyclopropylcarboxylate 3.67 (s) -OCH₃

1.50-1.60 (m) -CH-COOCH₃

0.95-1.05 (m) -CH₂- (cyclopropyl)

0.80-0.90 (m) -CH₂- (cyclopropyl)

Ethyl Cyclopropylcarboxylate 4.12 (q, J = 7.1 Hz) -OCH₂CH₃

1.50-1.60 (m) -CH-COOCH₂CH₃

1.25 (t, J = 7.1 Hz) -OCH₂CH₃

0.95-1.05 (m) -CH₂- (cyclopropyl)

0.80-0.90 (m) -CH₂- (cyclopropyl)

Note: ¹H NMR data for propyl cyclopropylcarboxylate is not readily available in detail in public

databases.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

Cyclopropylcarboxylic Acid[1] 180.1 C=O

13.9 -CH-COOH

8.9 -CH₂- (cyclopropyl)

Methyl

Cyclopropylcarboxylate[2]
174.9 C=O

51.7 -OCH₃

13.4 -CH-COOCH₃

8.5 -CH₂- (cyclopropyl)

Ethyl Cyclopropylcarboxylate 174.4 C=O

60.5 -OCH₂CH₃

14.3 -OCH₂CH₃

13.7 -CH-COOCH₂CH₃

8.6 -CH₂- (cyclopropyl)

Table 3: Infrared (IR) Spectroscopy Data (Characteristic
Peaks)
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Compound Wavenumber (cm⁻¹)
Functional Group
Assignment

Cyclopropylcarboxylic Acid 2500-3300 (broad) O-H stretch (carboxylic acid)

1700 C=O stretch (carboxylic acid)

~3080 C-H stretch (cyclopropyl)

Methyl Cyclopropylcarboxylate 1735 C=O stretch (ester)

1170-1200 C-O stretch (ester)

~3080 C-H stretch (cyclopropyl)

Ethyl Cyclopropylcarboxylate 1730 C=O stretch (ester)

1170-1190 C-O stretch (ester)

~3080 C-H stretch (cyclopropyl)

Table 4: Mass Spectrometry Data (Molecular Ion)
Compound Molecular Formula

Molecular Weight (
g/mol )

[M]⁺ or [M+H]⁺
(m/z)

Cyclopropylcarboxylic

Acid
C₄H₆O₂ 86.09 86

Methyl

Cyclopropylcarboxylat

e

C₅H₈O₂ 100.12 100

Ethyl

Cyclopropylcarboxylat

e

C₆H₁₀O₂ 114.14 114

Propyl

Cyclopropylcarboxylat

e

C₇H₁₂O₂ 128.17 128

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

Acquire ¹³C NMR spectra on the same instrument.

Use standard acquisition parameters for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent, deposit the

solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure salt plates.

Place the prepared sample in the spectrometer and acquire the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is

usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and

instrument sensitivity.

Data Acquisition:

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct

infusion, gas chromatography, or liquid chromatography).

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Acquire the mass spectrum over a relevant m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in

structure elucidation.

Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of the

target compounds.
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Conclusion

Cyclopropylcarboxylic Acid NMR Spectroscopy
(¹H, ¹³C)

FT-IR Spectroscopy

Mass Spectrometry

Methyl Cyclopropylcarboxylate

Ethyl Cyclopropylcarboxylate

Compare Chemical Shifts
& Coupling Constants

Compare Vibrational Frequencies

Compare m/z Values
& Fragmentation

Structural Confirmation
& Differentiation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic comparison of cyclopropylcarboxylic acid
and its esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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